N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-1,3-Thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a 1,3-thiazol-2-yl group at the amide nitrogen and a 3-(2-thienyl)-1,2,4-oxadiazol-5-yl moiety at the terminal position. The structural design combines aromatic (thienyl, thiazolyl) and heterocyclic (oxadiazole) components, which are frequently associated with bioactivity in medicinal chemistry. While direct data on this compound’s biological activity is absent in the provided evidence, analogs with similar structural motifs exhibit antimicrobial, enzyme inhibitory, and cytotoxic properties .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c17-9(14-12-13-5-7-20-12)3-4-10-15-11(16-18-10)8-2-1-6-19-8/h1-2,5-7H,3-4H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUIYIEGXUVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Linked Propanamide Derivatives
Key Observations :
- The thiazolyl amide (target) may enhance hydrogen bonding compared to the butyl amide (D069-0511) .
- Synthetic Feasibility : The CFTR modulator (47% yield) demonstrates higher synthetic efficiency than cephalosporin analogs (2–7% yields), suggesting that steric or electronic factors in the target compound’s thienyl group may influence reaction pathways .
Antimicrobial Activity of Oxadiazole Derivatives
Compounds with 5-(2-thienyl)-1,3,4-oxadiazole cores (e.g., 9a in ) exhibit broad-spectrum antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL), with 9a showing marked activity against Staphylococcus aureus . While the target compound’s thiazolyl amide could enhance membrane permeability, the absence of a triazole or thiadiazole ring (common in ’s active compounds) may reduce potency against Gram-negative strains.
Enzyme-Targeted Analogues
- SphK1 Inhibitors : SLP7111228 (Ki = 48 nM) features a 1,2,4-oxadiazole linked to a guanidine group, highlighting the oxadiazole’s role in kinase inhibition . The target compound’s thienyl group may similarly modulate hydrophobic interactions in enzyme binding pockets.
- Cephalosporin-Oxadiazole Hybrids : Compounds like 21e () integrate oxadiazole-propanamide motifs into β-lactam antibiotics, showing selective activity against Mycobacterium tuberculosis. However, low yields (7%) and structural complexity limit scalability compared to simpler propanamide derivatives .
Structural and Functional Insights
Electron Density and Binding Interactions
In contrast, the 2-methylphenyl group in D069-0511 may favor hydrophobic binding but lacks π-stacking capability .
Thermodynamic and Kinetic Stability
1,2,4-Oxadiazoles are known for metabolic stability due to resistance to enzymatic hydrolysis. The thiazolyl amide in the target compound may further improve solubility compared to alkyl amides (e.g., D069-0511), which could reduce bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
